(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
CAS No.: 929825-39-8
Cat. No.: VC8322992
Molecular Formula: C23H17BrN2O3
Molecular Weight: 449.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929825-39-8 |
|---|---|
| Molecular Formula | C23H17BrN2O3 |
| Molecular Weight | 449.3 g/mol |
| IUPAC Name | (2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C23H17BrN2O3/c24-19-4-2-1-3-16(19)11-21-22(27)17-5-6-20-18(23(17)29-21)13-26(14-28-20)12-15-7-9-25-10-8-15/h1-11H,12-14H2/b21-11- |
| Standard InChI Key | PEQHHEKYWBRRBK-NHDPSOOVSA-N |
| Isomeric SMILES | C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CC=NC=C5 |
| SMILES | C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5 |
| Canonical SMILES | C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5 |
Introduction
Structural Overview
This compound features a tricyclic core structure with the following key components:
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(4Z)-configuration: Indicates the geometric isomerism around the double bond involving the 2-bromophenyl group.
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2-bromophenyl substituent: A bromine atom attached to a phenyl ring, contributing to the compound's electronic and steric properties.
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Pyridin-4-ylmethyl group: A pyridine ring attached via a methyl linker, which may enhance the compound's solubility and potential bioactivity.
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Tricyclic framework: The core includes oxygen and nitrogen heteroatoms, which are likely involved in hydrogen bonding or coordination interactions.
Synthesis
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Condensation reactions: To form the (4Z)-configured double bond.
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Cyclization steps: To construct the tricyclic framework with oxygen and nitrogen atoms.
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Functional group modifications: Incorporating bromophenyl and pyridinyl groups.
Such reactions often require careful control of reaction conditions (e.g., temperature, solvent choice) to ensure stereochemical integrity.
Potential Applications
Due to its structural complexity and functional groups, this compound may exhibit various biological activities:
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Pharmaceutical applications:
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Material science:
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Its rigid tricyclic structure could make it suitable for use in organic electronics or as a precursor for advanced materials.
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Table: Comparison of Structural Features and Activities
Future Directions
Further studies are necessary to explore:
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Synthesis optimization: Developing efficient routes for large-scale production.
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Biological evaluation: Screening for pharmacological properties such as enzyme inhibition or receptor binding.
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Structure-property relationships: Investigating how substituents influence activity.
By leveraging its unique structural features, this compound holds promise for both scientific exploration and practical applications in chemistry and biology.
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